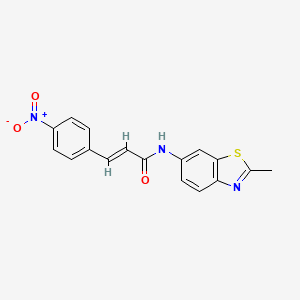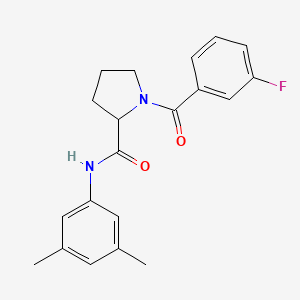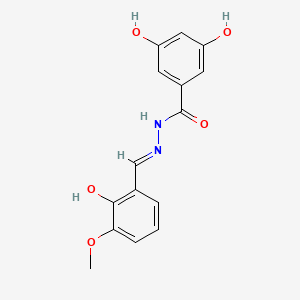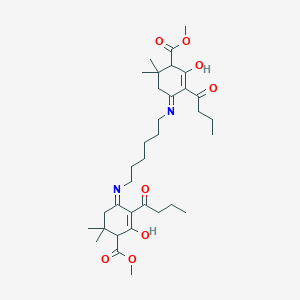
N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide, also known as MNB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MNB is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 356.38 g/mol.
Mecanismo De Acción
N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide exerts its biological effects by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide also inhibits the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. Additionally, N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide also exhibits antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents. In addition, N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide has been found to exhibit anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide in lab experiments is its versatility. It can be used in a range of assays and experiments to investigate its biological effects. However, one limitation of using N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide is its potential toxicity. It is important to use appropriate safety measures when handling N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide to avoid any adverse effects.
Direcciones Futuras
There are several future directions for the study of N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide. One potential direction is the development of new anticancer drugs based on the structure of N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide. Another direction is the investigation of N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide as a potential photosensitizer for photodynamic therapy. Additionally, further research is needed to investigate the potential use of N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide as a fluorescent probe for metal ion detection. Overall, the study of N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide has the potential to lead to the development of new drugs and diagnostic tools for a range of diseases and conditions.
Métodos De Síntesis
N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide can be synthesized using a multi-step process involving the reaction of 2-aminobenzothiazole with 2-chloroacetamide followed by the reaction of the resulting product with 4-nitrobenzaldehyde. The final product is obtained by purification through recrystallization.
Aplicaciones Científicas De Investigación
N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties. N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Propiedades
IUPAC Name |
(E)-N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c1-11-18-15-8-5-13(10-16(15)24-11)19-17(21)9-4-12-2-6-14(7-3-12)20(22)23/h2-10H,1H3,(H,19,21)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIIXLWHJLFLSC-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6139106.png)
![2-(4-methyl-1-piperazinyl)-5-(2-naphthyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6139118.png)
![2-(isopropoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6139125.png)


![6-amino-2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6139146.png)
![ethyl 1-[3-(methylthio)propyl]-3-piperidinecarboxylate](/img/structure/B6139151.png)

![N-(4-methoxybenzyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6139162.png)
![5-({[4-(dimethylamino)phenyl]amino}methylene)-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6139163.png)
![methyl (4-{[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B6139170.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6139178.png)
![2-cyclopentyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B6139181.png)
![2-[4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6139186.png)